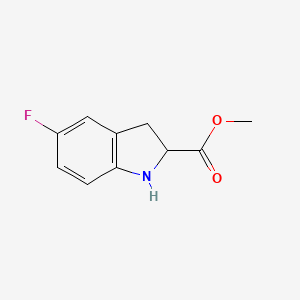

Methyl 5-fluoroindoline-2-carboxylate

CAS No.:

Cat. No.: VC14336400

Molecular Formula: C10H10FNO2

Molecular Weight: 195.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H10FNO2 |

|---|---|

| Molecular Weight | 195.19 g/mol |

| IUPAC Name | methyl 5-fluoro-2,3-dihydro-1H-indole-2-carboxylate |

| Standard InChI | InChI=1S/C10H10FNO2/c1-14-10(13)9-5-6-4-7(11)2-3-8(6)12-9/h2-4,9,12H,5H2,1H3 |

| Standard InChI Key | KPPIYNRNZYCUTR-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1CC2=C(N1)C=CC(=C2)F |

Introduction

Chemical Structure and Physicochemical Properties

Core Structure and Functional Groups

Methyl 5-fluoroindoline-2-carboxylate features an indoline core—a bicyclic system comprising a benzene ring fused to a five-membered nitrogen-containing ring (pyrrolidine). The fluorine substituent at the 5-position and the methyl ester at the 2-position introduce steric and electronic modifications that enhance metabolic stability and lipophilicity compared to non-fluorinated analogues . The planar aromatic system of the benzene ring facilitates π-π stacking interactions with biological targets, while the pyrrolidine ring introduces conformational rigidity .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 193.17 g/mol | |

| Density | 1.341 g/cm³ | |

| Boiling Point | 335.3°C | |

| LogP | 2.09 | |

| Vapor Pressure | 0.000121 mmHg (25°C) |

The compound’s moderate lipophilicity (LogP = 2.09) suggests favorable membrane permeability, a critical factor in drug design . Its low vapor pressure indicates stability under ambient conditions, making it suitable for long-term storage.

Synthesis and Structural Modifications

Synthetic Routes

The synthesis of methyl 5-fluoroindoline-2-carboxylate typically involves multi-step sequences starting from 5-fluoro-2-iodobenzoic acid. A representative pathway includes:

-

Reduction and Mesylation: 5-Fluoro-2-iodobenzoic acid is reduced to its corresponding alcohol using borane, followed by mesylation to form a mesylate intermediate .

-

Coupling Reactions: The mesylate reacts with -(diphenylmethylene)glycine ethyl ester to yield ethyl 2-((diphenylmethylene)amino)-3-(5-fluoro-2-iodophenyl)propanoate .

-

Deprotection and Cyclization: Citric acid-mediated deprotection of the amine, followed by copper-catalyzed cyclization, forms the indoline ring. Subsequent hydrolysis of the ethyl ester with lithium hydroxide produces the carboxylic acid derivative .

-

Esterification: Final reaction with methylamine and TBTU (tetramethylurea) affords methyl 5-fluoroindoline-2-carboxylate .

Impact of Fluorine Substitution

Fluorination at the 5-position was initially pursued to block potential metabolic oxidation sites predicted by P450 metabolism models . While the 5-fluoro analogue (54) showed marginal improvements in metabolic stability (mouse microsomal clearance: 2.8 mL/min/g vs. 4.4 mL/min/g for non-fluorinated 1), it retained submicromolar potency against T. brucei (EC₅₀ = 0.06 μM) . Larger substituents like bromine (60) or phenyl groups (61) at this position led to reduced activity, indicating limited tolerance for steric bulk .

Biological Activity and Mechanism of Action

Antiparasitic Activity

Methyl 5-fluoroindoline-2-carboxylate derivatives exhibit potent activity against T. brucei, the causative agent of African sleeping sickness. Compound 55 (5-fluoroindoline with a 4-fluorophenyl ether moiety) demonstrated an EC₅₀ of 0.08 μM and improved metabolic stability (mouse clearance: 1.3 mL/min/g) . Notably, the (R)-isomer (56) showed enhanced potency (EC₅₀ = 0.04 μM), underscoring the importance of stereochemistry in target engagement .

Table 2: Biological Activity of Selected Indoline Derivatives

| Compound | Substituents | T. brucei EC₅₀ (μM) | MRC-5 Cytotoxicity (μM) |

|---|---|---|---|

| 1 | H, Cl | 0.03 | >50 |

| 54 | 5-F | 0.06 | >50 |

| 55 | 5-F, 4-F-phenyl ether | 0.08 | >50 |

| 60 | 5-Br | 0.08 | >50 |

| 61 | 5-Ph | 0.24 | >50 |

Metabolic Stability and Selectivity

The incorporation of fluorine significantly reduces oxidative metabolism. For instance, 55 exhibited a 70% decrease in intrinsic clearance compared to 1 in mouse microsomes . This compound also displayed favorable plasma protein binding (free fraction in mice) and brain penetration ( in rats), suggesting potential for central nervous system applications .

Applications in Drug Discovery

Antiproliferative Agents

The indoline scaffold’s rigidity and ability to engage hydrophobic pockets make it a promising candidate for kinase inhibitors. Methyl 5-fluoroindoline-2-carboxylate derivatives have shown selectivity for parasitic over human cells (e.g., MRC-5 fibroblasts), with therapeutic indices exceeding 600-fold .

Structure-Activity Relationship (SAR) Insights

-

Position 5: Fluorine or small halogens (Br) are tolerated, but bulkier groups (Ph, 4-pyridyl) reduce potency .

-

Ester Group: Methyl esters enhance metabolic stability compared to ethyl analogues .

-

Stereochemistry: The (R)-configuration at the 2-position is critical for activity, with enantiomers showing >1350-fold differences in potency .

Comparative Analysis with Related Indoline Derivatives

Methyl Indole-2-Carboxylate

Lacking the fluorine substituent, this analogue exhibits neuroprotective properties but inferior metabolic stability (microsomal clearance: 4.4 mL/min/g) .

Ethyl 5-Fluoroindole-2-Carboxylate

The ethyl ester variant shows reduced solubility and faster clearance (6.7 mL/min/g in rats), highlighting the advantage of methyl esters in prolonging half-life .

5-Fluoroindole-2-Carboxylic Acid

The free carboxylic acid derivative is more polar (LogP = 1.2), limiting its blood-brain barrier penetration but enhancing renal excretion .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume